molecular formula C7H7ClN4O B2643590 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1779131-19-9

6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2643590
CAS No.: 1779131-19-9
M. Wt: 198.61
InChI Key: YCHAWHJYJNZEES-UHFFFAOYSA-N
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Description

6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a chloro substituent at the 6th position and an ethyl group at the 1st position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyrazolo[3,4-d]pyrimidine with ethylating agents in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile and bases like potassium carbonate or sodium hydride .

Industrial Production Methods

For industrial-scale production, continuous flow processes are often employed to ensure high yield and purity. These methods involve the use of automated reactors that allow for precise control over reaction parameters such as temperature, pressure, and reaction time. The scalability of these processes makes them suitable for large-scale synthesis required in pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolopyrimidines, which can be further explored for their pharmacological properties .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases. It acts by inhibiting the activity of these enzymes, thereby disrupting key signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chloro and ethyl substituents in 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one imparts unique chemical and biological properties. This dual substitution pattern enhances its potential as a versatile scaffold for drug development, offering opportunities for the design of novel therapeutic agents with improved efficacy and selectivity .

Properties

IUPAC Name

6-chloro-1-ethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O/c1-2-12-5-4(3-9-12)6(13)11-7(8)10-5/h3H,2H2,1H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHAWHJYJNZEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(=O)NC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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